molecular formula C5H12ClNS B13036772 3-(Methylsulfanyl)pyrrolidine hydrochloride

3-(Methylsulfanyl)pyrrolidine hydrochloride

Cat. No.: B13036772
M. Wt: 153.67 g/mol
InChI Key: RMHJTLBXRRAZMY-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)pyrrolidine hydrochloride is a pyrrolidine derivative featuring a methylthio (-SMe) substituent at the 3-position of the heterocyclic ring, with a hydrochloride salt enhancing its stability and solubility. The pyrrolidine scaffold is a five-membered saturated ring containing one nitrogen atom, widely used in medicinal chemistry due to its conformational flexibility and ability to mimic bioactive molecules.

Properties

Molecular Formula

C5H12ClNS

Molecular Weight

153.67 g/mol

IUPAC Name

3-methylsulfanylpyrrolidine;hydrochloride

InChI

InChI=1S/C5H11NS.ClH/c1-7-5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H

InChI Key

RMHJTLBXRRAZMY-UHFFFAOYSA-N

Canonical SMILES

CSC1CCNC1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfanyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with methylsulfanyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The product is then purified through recrystallization to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 3-(Methylsulfanyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Methylsulfanyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The methylsulfanyl group can undergo oxidation or substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Sulfur Oxidation State: Methylsulfanyl (-SMe): A thioether group with electron-donating properties, likely improving lipophilicity and membrane permeability compared to sulfonyl analogs. Methylsulfonyl (-SO₂Me): A sulfone group with strong electron-withdrawing effects, increasing polarity and solubility in polar solvents .

Biological Activity

3-(Methylsulfanyl)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Pyrrolidine derivatives are known for their diverse pharmacological properties, including neuroprotective, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of a pyrrolidine ring substituted with a methylsulfanyl group. Its chemical formula is C5H12ClNC_5H_{12}ClN with a molecular weight of approximately 137.61 g/mol. The presence of the methylsulfanyl group may influence its interaction with biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate signaling pathways involved in:

  • Cell Proliferation : It has been shown to affect cellular pathways related to growth and division.
  • Apoptosis : The compound may induce programmed cell death in cancer cells.
  • Inflammatory Response : It can potentially modulate inflammatory cytokines, contributing to anti-inflammatory effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. In vitro evaluations demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : The compound showed effective inhibition of cell proliferation with IC50 values ranging from 5 µM to 20 µM against several tumor cell lines, indicating significant anticancer activity .

Antioxidant Properties

The antioxidant activity of this compound has been assessed using various assays. It demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in cellular models. This property is crucial for protecting cells from oxidative damage associated with various diseases.

Anti-inflammatory Effects

In addition to its antioxidant properties, the compound has been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

  • Anticancer Study : A study involving this compound revealed that it inhibited cell migration in pancreatic cancer cells significantly more than in other tested lines. This suggests potential use as an antimetastatic agent .
  • Mechanistic Insights : Further investigations into its mechanism revealed that it might interact with specific receptors involved in apoptosis and cell survival pathways, leading to enhanced anticancer effects .
  • Comparative Studies : When compared to other pyrrolidine derivatives, this compound exhibited superior antioxidant and anti-inflammatory activities, making it a candidate for further development as a therapeutic agent .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 values between 5 µM - 20 µM
AntioxidantSignificant free radical scavenging
Anti-inflammatoryInhibition of pro-inflammatory cytokines

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